N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-11-10-19-17(23)14-8-6-13(7-9-14)12-22-18(24)15-4-2-3-5-16(15)20-21-22/h2-9H,10-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDYELYAMDKGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring can be introduced by reacting the benzamide intermediate with a suitable triazine precursor, such as cyanuric chloride, under controlled temperature and pH conditions.
Attachment of the Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exhibit promising anticancer properties. For instance, derivatives with similar structural features have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine synthesis critical for cancer cell proliferation .
Antimicrobial Activity
Compounds containing the benzamide structure have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens, suggesting their potential as antimicrobial agents .
Case Study: Anticancer Evaluation
A study conducted on a series of benzamide derivatives showed that this compound exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). The selectivity index indicated that these compounds were more toxic to cancer cells than to normal cells, highlighting their therapeutic potential .
Case Study: Antimicrobial Testing
In another study evaluating antimicrobial properties, derivatives including the oxobenzo[d][1,2,3]triazin moiety were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values ranging from 1.27 µM to 2.65 µM for certain derivatives .
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Linker Variations : The target compound’s methyl linker contrasts with the butanamide (C4) linker in and , which may influence conformational flexibility and binding interactions. Sulfonamide derivatives (e.g., 5c) employ a rigid benzenesulfonamide linker .
- Substituent Effects: Alkyl (e.g., pentyl in 14c) and aryl (e.g., 4-methylphenyl in 5c) substituents impact solubility and steric bulk.
- Synthetic Efficiency : Sulfonamide derivatives (e.g., 5a–5k) are synthesized via a one-step TCT:DMF adduct method with yields ~74–85%, while carboxamides (14a–14n) require multi-step protocols with similar yields (~75–86%) .
Activity Trends :
- Sulfonamides vs. Carboxamides : Sulfonamide derivatives generally exhibit higher α-glucosidase inhibition, possibly due to enhanced hydrogen bonding with the enzyme active site .
- Substituent Polarity : Polar groups (e.g., methoxyethyl) may improve bioavailability but could reduce membrane permeability compared to lipophilic alkyl chains .
Physicochemical Properties
- Melting Points : Carboxamides with alkyl chains (e.g., 14c–14f) show melting points decreasing with increasing chain length (110–111°C for 14g vs. 95–96°C for 14f), reflecting reduced crystallinity . Sulfonamides (e.g., 5c) exhibit higher melting points (>300°C), indicative of strong intermolecular interactions .
- Solubility : The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to tert-butyl or phenyl substituents .
Biologische Aktivität
N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.
- Molecular Formula : C₁₅H₁₄N₄O₂
- Molecular Weight : 286.30 g/mol
- CAS Number : 2034325-41-0
The biological activity of this compound primarily involves its interaction with specific biological targets that modulate cellular processes. Its structure suggests potential activity in inhibiting enzymes or receptors involved in various disease pathways.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds containing the oxobenzo[d][1,2,3]triazin moiety exhibit significant anticancer properties. For instance, they may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
- A recent study demonstrated that similar compounds inhibited tumor growth in xenograft models, suggesting the potential for this compound in cancer therapy .
- Antimicrobial Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress; protects neurons |
Detailed Research Findings
- Anticancer Studies :
-
Antimicrobial Studies :
- A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound has a notable inhibitory effect on bacterial growth.
- The MIC values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent .
- Neuroprotection :
Q & A
Q. What are the optimal synthetic routes for this compound, and how are critical intermediates characterized?
The synthesis typically involves multi-step reactions, starting with cyclization to form the benzo[d][1,2,3]triazin-4(3H)-one core, followed by coupling with substituted benzamides. Key steps include:
- Cyclization : Precursors like anthranilamide derivatives are treated with NaNO₂/HCl under acidic conditions to form the triazinone ring .
- Alkylation : The 4-oxo group is functionalized via nucleophilic substitution or coupling reactions with a 2-methoxyethylamine derivative .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are used to isolate intermediates and the final product .
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry of the triazinone ring and benzamide substitution (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Purity >95% confirmed using C18 reverse-phase columns (mobile phase: acetonitrile/water) .
Q. Which functional groups dictate its reactivity in biological assays?
Critical functional groups include:
- Triazinone Core : The 4-oxo group participates in hydrogen bonding with enzymes (e.g., α-glucosidase), influencing inhibitory activity .
- Methoxyethyl Side Chain : Enhances solubility and modulates pharmacokinetics via hydrophilic interactions .
- Benzamide Moiety : Stabilizes π-π stacking with aromatic residues in target proteins .
Q. Experimental Validation :
- Hydrogen/Deuterium Exchange MS : Maps interaction sites with enzymes .
- Structure-Activity Relationship (SAR) : Modifying the methoxyethyl group to bulkier substituents (e.g., ethoxy) reduces solubility but increases target affinity .
Advanced Research Questions
Q. How does this compound inhibit α-glucosidase, and what computational methods validate these interactions?
Mechanism : The triazinone core competitively binds to the enzyme’s active site, disrupting substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) hydrolysis .
Q. Computational Validation :
- Homology Modeling : If the target enzyme’s structure is unavailable (e.g., yeast α-glucosidase), use BLAST to identify a homologous template (e.g., bacterial oligo-1,6-glucosidase) and build a model with Modeller .
- Molecular Dynamics (MD) : Simulate binding stability (NAMD software, 50 ns trajectories) to assess conformational changes .
- Docking Studies (AutoDock Vina) : Dock the compound into the active site; binding energy ≤ -7.5 kcal/mol correlates with experimental IC₅₀ values <10 μM .
Q. What structural modifications enhance its bioactivity, and how are SAR studies designed?
SAR Design :
- Core Modifications : Replace triazinone with quinazolinone to assess changes in enzyme inhibition .
- Side-Chain Optimization : Introduce halogenated or alkyl groups on the benzamide to evaluate hydrophobicity-activity relationships .
Q. Case Study :
- Compound A : N-(3,4,5-trimethoxyphenyl) analog shows 3x higher α-glucosidase inhibition (IC₅₀ = 2.7 μM) due to enhanced π-stacking .
- Compound B : 2-chlorobenzyl substitution increases cytotoxicity (IC₅₀ = 1.5 μM vs. HeLa cells) by improving membrane permeability .
Q. Methodology :
- Parallel Synthesis : Use automated reactors to generate 20–50 derivatives in parallel .
- In Silico Screening : Predict ADMET properties (SwissADME) to prioritize candidates with optimal bioavailability .
Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?
Common Issues :
Q. Resolution Strategies :
Standardized Protocols : Adopt the IFCC-recommended method for enzyme assays .
Control Compounds : Include acarbose as a positive control to normalize inter-lab variability .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to estimate consensus IC₅₀ .
Q. What methodologies optimize its pharmacokinetics for in vivo studies?
Key Approaches :
- Prodrug Design : Introduce ester groups at the methoxyethyl chain to enhance oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve half-life in rodent models .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
